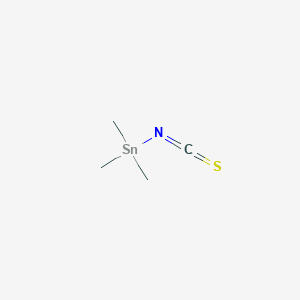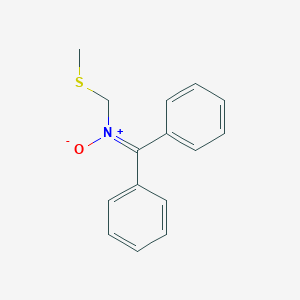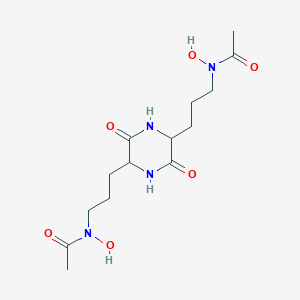
5,5-Dimethyl-1,3,2-Dioxathian-2-oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: is an organic compound with the molecular formula C5H10O3S . It is a cyclic sulfone, characterized by a six-membered ring containing sulfur and oxygen atoms. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .
Industry: In the industrial sector, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide typically involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions, often involving cooling and subsequent heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include various sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
- 1,3,2-Dioxathiolane 2-oxide
- 1,2-Ethylene sulfite
- Cyclic ethylene sulfite
Comparison: Compared to these similar compounds, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is unique due to its dimethyl substitution on the ring, which enhances its stability and reactivity. This structural feature makes it more versatile in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNQWVADQDHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-85-6 |
Source


|
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure determination of cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide?
A1: Determining the crystal structure of this specific isomer of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide provides valuable insights into the molecule's three-dimensional conformation. The study reveals that the six-membered sulfite ring adopts a twisted conformation, with the S=O group in an isoclinal position and the tert-butyl groups in pseudoequatorial positions []. This information contributes to a better understanding of the structural features and potential reactivity of this class of compounds.
Q2: What is the conformation of the sulfite ring in this compound?
A2: The research states that the six-membered sulfite ring in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide adopts a twisted conformation []. This is in contrast to a chair or boat conformation, suggesting potential steric interactions between the substituents on the ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt](/img/structure/B90751.png)


![3-[Benzyl(2-cyanoethyl)amino]propanenitrile](/img/structure/B90756.png)






